molecular formula C34H27BN2O2S B13133183 (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid CAS No. 651329-44-1

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid

Cat. No.: B13133183
CAS No.: 651329-44-1
M. Wt: 538.5 g/mol
InChI Key: XKGICRUPAWMHOI-UHFFFAOYSA-N
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Description

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a complex organic compound that features a thiophene ring substituted with a boronic acid group and a diphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can produce a wide range of biaryl compounds, which are valuable in materials science and pharmaceuticals.

Scientific Research Applications

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The thiophene ring can participate in π-π stacking interactions, which are important in the formation of organic semiconductors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is unique due to the combination of the boronic acid group, the thiophene ring, and the diphenylamino groups. This combination imparts unique chemical properties, making it valuable in a wide range of applications, from materials science to medicinal chemistry.

Properties

CAS No.

651329-44-1

Molecular Formula

C34H27BN2O2S

Molecular Weight

538.5 g/mol

IUPAC Name

[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C34H27BN2O2S/c38-35(39)34-22-21-33(40-34)26-23-31(36(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-32(24-26)37(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25,38-39H

InChI Key

XKGICRUPAWMHOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=CC(=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)(O)O

Origin of Product

United States

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